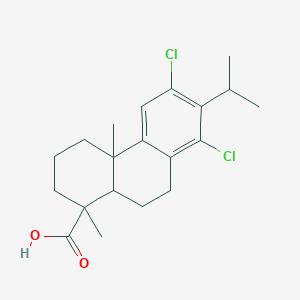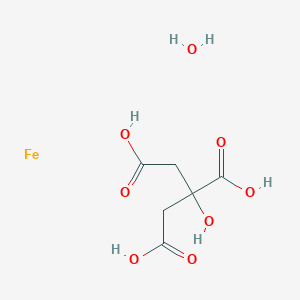
Iron(III) citrate N-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) citrate N-hydrate is a coordination compound formed by the interaction of ferric ions (Fe³⁺) with citric acid. This compound is typically found as a brown to dark brown powder and is soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III) citrate N-hydrate can be synthesized by reacting ferric chloride with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated by adjusting the pH of the solution. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)} + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ferric chloride in water, followed by the addition of citric acid. The mixture is then stirred and heated to facilitate the reaction. The product is filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Iron(III) citrate N-hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.
Complexation Reactions: Iron(III) citrate can form complexes with other ligands, such as ethylenediaminetetraacetic acid (EDTA).
Photoreduction: Exposure to light, especially blue and ultraviolet light, can reduce Fe³⁺ to Fe²⁺, with the concomitant oxidation of the carboxyl group.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride.
Complexation: EDTA and other chelating agents are used to form stable complexes.
Photoreduction: Light exposure in the presence of suitable photosensitizers.
Major Products Formed
Oxidation-Reduction: Fe²⁺ ions and corresponding oxidized products.
Complexation: Stable iron complexes with various ligands.
Photoreduction: Fe²⁺ ions and carbon dioxide.
Scientific Research Applications
Iron(III) citrate N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing iron-containing compounds, such as iron oxide nanoparticles.
Medicine: Used to regulate blood iron levels in patients with chronic kidney disease on dialysis.
Industry: Employed in the degradation of pollutants, such as tetracycline, in water treatment processes.
Mechanism of Action
Iron(III) citrate N-hydrate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Iron(III) citrate N-hydrate can be compared with other iron citrate compounds:
Ferric Ammonium Citrate: Similar in function but contains ammonium ions.
Ferric Citrate: Lacks the hydration component, making it less soluble in water.
Ferrous Citrate: Contains Fe²⁺ instead of Fe³⁺, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, such as solubility and ability to form complexes, make it valuable in scientific research and industrial processes.
Properties
CAS No. |
1379662-88-0 |
|---|---|
Molecular Formula |
C6H10FeO8 |
Molecular Weight |
265.98 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChI Key |
KTOMARYOAQYGRU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
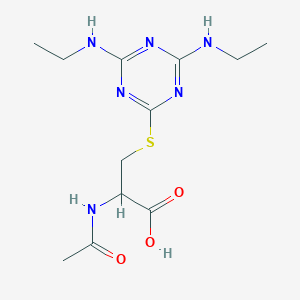
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
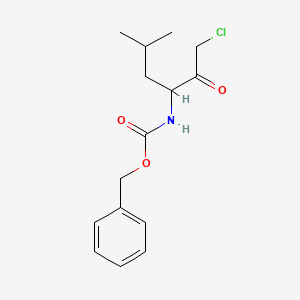

![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
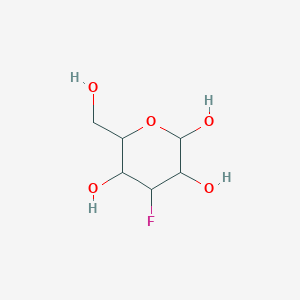

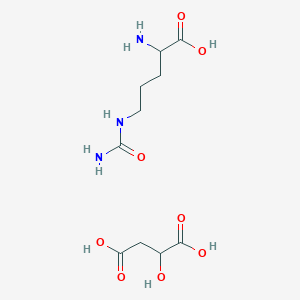
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
